2-Iodo-6-nitroanisole
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Overview
Description
1-Iodo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H6INO3 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodo-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
Industrial production of 1-iodo-2-methoxy-3-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further EAS reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing nitro group.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Produces 1-iodo-2-methoxy-3-aminobenzene.
Substitution of Iodine: Produces derivatives depending on the nucleophile used, such as 1-amino-2-methoxy-3-nitrobenzene when using an amine nucleophile.
Scientific Research Applications
1-Iodo-2-methoxy-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxy-3-nitrobenzene in chemical reactions is primarily governed by the electronic effects of its substituents:
Methoxy Group: Acts as an electron-donating group, activating the benzene ring towards electrophilic substitution.
Iodine Atom: Facilitates nucleophilic substitution due to its relatively weak carbon-iodine bond.
Comparison with Similar Compounds
1-Iodo-2-methoxy-3-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-3-nitrobenzene: Lacks the methoxy group, making it less reactive towards electrophilic substitution.
1-Iodo-2-methoxybenzene: Lacks the nitro group, making it less reactive towards nucleophilic substitution.
1-Iodo-4-nitrobenzene: The nitro group is in the para position, affecting the reactivity and directing effects differently.
These comparisons highlight the unique reactivity of 1-iodo-2-methoxy-3-nitrobenzene due to the combined effects of its substituents.
Properties
Molecular Formula |
C7H6INO3 |
---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
1-iodo-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H6INO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 |
InChI Key |
KPBHKKLYURJMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)[N+](=O)[O-] |
Origin of Product |
United States |
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